diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Advanced Bioconjugation
diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of diSulfo-Cy3 alkyne, a water-soluble, orange-fluorescent dye widely utilized in biological and biomedical research.[1] We will explore its core properties, with a particular focus on the advantages conferred by its disulfonated structure. This guide will also detail its primary application in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry, providing comprehensive experimental protocols for the labeling of proteins and nucleic acids. Furthermore, we will discuss its utility in various advanced applications such as fluorescence microscopy and flow cytometry.
Introduction to diSulfo-Cy3 Alkyne
diSulfo-Cy3 alkyne is a derivative of the cyanine (B1664457) 3 (Cy3) dye, a member of the cyanine family of fluorescent dyes.[2] It is characterized by its bright orange fluorescence and has been chemically modified to include two sulfonate groups and a terminal alkyne group. The sulfonate groups dramatically increase its water solubility, a critical feature for biological applications, while the alkyne group enables its participation in click chemistry reactions.[3] This combination of properties makes diSulfo-Cy3 alkyne a powerful tool for the specific and efficient fluorescent labeling of biomolecules in aqueous environments.[1][4]
The core structure of cyanine dyes, including Cy3, consists of two nitrogen-containing heterocyclic rings connected by a polymethine chain. This structure is responsible for their strong fluorescence and photostability. The "diSulfo" modification addresses a key limitation of traditional cyanine dyes, which are often prone to aggregation in aqueous solutions, leading to fluorescence quenching. The negatively charged sulfonate groups reduce this aggregation, resulting in brighter and more reliable fluorescent signals.[5][6]
Physicochemical and Spectroscopic Properties
The performance of a fluorescent dye is dictated by its intrinsic physicochemical and spectroscopic properties. The key characteristics of diSulfo-Cy3 alkyne are summarized in the tables below, providing a clear comparison of its quantitative data.
Table 1: General and Physicochemical Properties of diSulfo-Cy3 Alkyne
| Property | Value | Reference(s) |
| Chemical Formula | C₃₃H₃₈N₃NaO₇S₂ | [NA] |
| Molecular Weight | 675.79 g/mol | [NA] |
| CAS Number | 2055138-88-8 | [7] |
| Solubility | High in water and polar organic solvents (DMSO, DMF) | [8] |
| Appearance | Dark red solid | [8] |
| Storage Conditions | -20°C, protected from light | [7] |
Table 2: Spectroscopic Properties of diSulfo-Cy3 Alkyne
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~548 nm | [8] |
| Emission Maximum (λem) | ~567 nm | [8] |
| Molar Extinction Coefficient (ε) | ~162,000 cm⁻¹M⁻¹ | [8] |
| Fluorescence Quantum Yield (Φ) | ~0.15 | [8] |
The Advantage of Disulfonation
The presence of two sulfonate groups in the diSulfo-Cy3 alkyne structure offers significant advantages over non-sulfonated and mono-sulfonated counterparts, particularly in the context of biological research.
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Enhanced Water Solubility: The primary benefit of sulfonation is a dramatic increase in hydrophilicity.[5] This allows for labeling reactions to be performed in entirely aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to the structure and function of sensitive biomolecules like proteins.[3]
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Reduced Aggregation and Self-Quenching: Non-sulfonated cyanine dyes have a tendency to aggregate in aqueous environments, which leads to a significant reduction in fluorescence intensity, a phenomenon known as self-quenching. The negatively charged sulfonate groups on diSulfo-Cy3 alkyne molecules repel each other, preventing aggregation and ensuring a brighter, more consistent fluorescent signal, which is especially crucial for highly labeled conjugates.[5][6]
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Improved Signal-to-Noise Ratio: By minimizing non-specific binding and background fluorescence often associated with hydrophobic dyes, the high water solubility of diSulfo-Cy3 alkyne contributes to a higher signal-to-noise ratio in imaging applications.[9]
Core Application: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The terminal alkyne group on diSulfo-Cy3 alkyne makes it an ideal reagent for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly specific, efficient, and bioorthogonal, meaning it does not interfere with native biological processes. The reaction involves the formation of a stable triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule.
Below is a logical diagram illustrating the principle of CuAAC for fluorescent labeling.
References
- 1. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. amsbio.com [amsbio.com]
- 5. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
